molecular formula C9H8Cl2N4 B261383 N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine

N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine

Cat. No. B261383
M. Wt: 243.09 g/mol
InChI Key: QQEGYMWRXHKNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole antifungal agents. It has been widely used in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine involves inhibition of the fungal enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to disruption of the fungal cell membrane and subsequent cell death.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine has been shown to have minimal toxicity in mammalian cells and is well-tolerated in animal studies. It has been found to have a low potential for drug-drug interactions and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine in lab experiments is its broad-spectrum antifungal activity. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that it may not be effective against all fungal species, and its efficacy may vary depending on the strain and the dosage used.

Future Directions

There are several potential future directions for research involving N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine. One area of interest is the development of new formulations or delivery methods to enhance its efficacy and reduce the risk of resistance. Another potential direction is the investigation of its potential use in combination with other antifungal agents to improve treatment outcomes. Finally, further research is needed to explore its potential use in other areas, such as cancer treatment or as a pesticide.
Conclusion:
N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine is a chemical compound with unique properties and potential applications in scientific research. Its broad-spectrum antifungal activity, low toxicity, and ease of synthesis make it a valuable tool for researchers. Further research is needed to explore its potential in other areas and to develop new formulations or delivery methods to enhance its efficacy.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine involves the reaction of 3,4-dichlorobenzylamine with 4H-1,2,4-triazole-4-amine in the presence of a catalyst such as palladium on carbon. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The yield of the reaction is typically high, and the product can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine has been extensively used in scientific research due to its antifungal properties. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been used in combination with other antifungal agents to enhance their efficacy.

properties

Product Name

N-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-4-amine

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C9H8Cl2N4/c10-8-2-1-7(3-9(8)11)4-14-15-5-12-13-6-15/h1-3,5-6,14H,4H2

InChI Key

QQEGYMWRXHKNNU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CNN2C=NN=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CNN2C=NN=C2)Cl)Cl

Origin of Product

United States

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